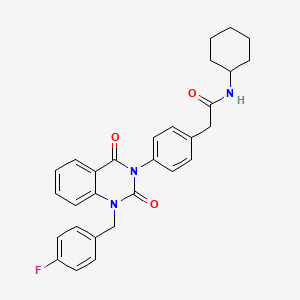

N-Cyclohexyl-2-(4-(1-(4-Fluorbenzyl)-2,4-dioxo-1,2-dihydrochinazolin-3(4H)-yl)phenyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclohexyl-2-(4-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C29H28FN3O3 and its molecular weight is 485.559. The purity is usually 95%.

BenchChem offers high-quality N-cyclohexyl-2-(4-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(4-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Anwendung: Forscher haben eine Reihe von 2-(4-(Methylsulfonyl)phenyl)-N-Phenylimidazo[1,2-a]pyridin-3-aminen als selektive COX-2-Hemmer entwickelt. Diese Verbindungen zeigen im Vergleich zu traditionellen NSAIDs geringere Nebenwirkungen. Ein vielversprechender Vertreter ist 8-Methyl-2-(4-(Methylsulfonyl)phenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridin-3-amin, das eine hohe Wirksamkeit (IC50 = 0,07 µM) und Selektivität (Selektivitätsindex = 508,6) gegenüber COX-2 zeigt .

- Anwendung: Mehrere Derivate der Verbindung zeigen im Formalintest eine signifikante antinozizeptive Aktivität. Insbesondere die Verbindungen 5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s und 5t zeigen im Vergleich zur Kontrollgruppe eine Wirksamkeit (p < 0,05) .

- Anwendung: AutoDock Vina-Simulationen zeigen, dass die entwickelten Moleküle gut in das aktive Zentrum von COX-2 passen und Wasserstoffbrückenbindungen bilden. Diese Informationen dienen als Leitfaden für die weitere Optimierung .

COX-2-Hemmung zur Entzündungs- und Schmerzbehandlung

Antinozizeptive Aktivität

Biologische Evaluierung und Docking-Studien

Biologische Aktivität

N-cyclohexyl-2-(4-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a complex organic compound belonging to the quinazolinone derivatives. This class of compounds is recognized for its diverse biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound suggest potential interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

- Molecular Formula : C29H28FN3O3

- Molecular Weight : 485.56 g/mol

- CAS Number : 1223833-14-4

The compound features a cyclohexyl group, a dioxo-quinazoline moiety, and a fluorobenzyl substituent. These functional groups are crucial for its biological activity and may influence its pharmacokinetic properties.

The biological activity of N-cyclohexyl-2-(4-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors are vital in cancer therapy as they can disrupt the signaling pathways that promote tumor growth and survival.

Potential Targets:

- Polo-like Kinase 1 (PLK1) : This kinase plays a significant role in cell cycle regulation and is often overexpressed in cancer cells. Inhibition of PLK1 can lead to reduced cancer cell proliferation .

- Other Kinases : The quinazolinone core structure suggests that this compound may also interact with other kinases involved in various diseases.

Biological Activity Studies

Research has demonstrated that similar quinazoline derivatives exhibit significant anti-proliferative effects against various cancer cell lines. The following table summarizes findings related to the biological activity of N-cyclohexyl-2-(4-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-cyclohexyl-2-(4-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide | MCF-7 (Breast Cancer) | TBD | PLK1 Inhibition |

| Similar Quinazoline Derivative | A549 (Lung Cancer) | TBD | Kinase Inhibition |

| Similar Quinazoline Derivative | HCT116 (Colon Cancer) | TBD | Apoptosis Induction |

Case Studies

A series of studies have been conducted to evaluate the anti-cancer properties of quinazoline derivatives:

- Study on PLK1 Inhibition : A recent study identified novel inhibitors targeting the polo-box domain of PLK1, demonstrating that modifications in the quinazoline structure could enhance selectivity and potency against cancer cells .

- Antiproliferative Activity Evaluation : Research involving similar compounds has shown promising results in inhibiting cell proliferation across various cancer types, indicating that N-cyclohexyl-2-(4-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide may exhibit comparable efficacy .

Structure-Activity Relationship (SAR)

The diverse functional groups present in N-cyclohexyl-2-(4-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide provide a rich platform for SAR studies. These studies aim to elucidate how variations in structure affect biological activity:

- Cyclohexyl Group : Enhances lipophilicity and may improve membrane permeability.

- Fluorobenzyl Substituent : Potentially increases binding affinity to target proteins due to favorable electronic effects.

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-[4-[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28FN3O3/c30-22-14-10-21(11-15-22)19-32-26-9-5-4-8-25(26)28(35)33(29(32)36)24-16-12-20(13-17-24)18-27(34)31-23-6-2-1-3-7-23/h4-5,8-17,23H,1-3,6-7,18-19H2,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKMFJWFCHJCNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.